(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
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Description
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile has been involved in various synthetic and kinetic studies. For instance, the reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile led to the formation of related compounds through a tert-amino effect mechanism, as explored by Platonova et al. (2013) in their study on the kinetics of cyclization processes (Platonova, Glukhareva, Zimovets, El′tsov, & Morzherin, 2013).
Pharmaceutical Applications
The derivatives of this compound have been utilized in pharmaceutical research. For example, Zhang et al. (2016) developed a new method for synthesizing 3-arylsulfonylquinoline derivatives, highlighting their importance in pharmaceutical drugs. This synthesis involved a cycloaddition process mediated by tert-butyl hydroperoxide, emphasizing the compound's relevance in creating pharmaceutical structures (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).
Anticancer Research
The compound has also been linked to anticancer research. Ghorab et al. (2016) investigated chloroquinoline derivatives, incorporating biologically active benzene-sulfonamide moieties for their anticancer activity. These compounds were based on (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethyl-amino)prop-2-en-1-one, a closely related chemical structure (Ghorab, Alsaid, Al-Dosari, Nissan, & Al-Mishari, 2016).
Corrosion Inhibition
In the field of material science, derivatives of this compound have been studied for their corrosion inhibition properties. Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, closely related to the chemical structure , and evaluated them as corrosion inhibitors for carbon steel in hydrochloric acid solution. Their study provided insights into the relationship between molecular structure and inhibition efficiency (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).
Properties
IUPAC Name |
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-9-16(14-7-5-6-8-15(14)20-12)19-11-13(10-18)23(21,22)17(2,3)4/h5-9,11H,1-4H3,(H,19,20)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDGHMITZRRHTI-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)N/C=C(\C#N)/S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.